2-(3-Methoxy-4-methylphenyl)acetaldehyde
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Overview
Description
2-(3-Methoxy-4-methylphenyl)acetaldehyde is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.2 g/mol . . This compound is characterized by the presence of a methoxy group and a methyl group attached to a benzene ring, along with an acetaldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-4-methylphenyl)acetaldehyde can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of 3-methoxy-4-methylbenzene (anisole) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-4-methylphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Oxidation: 2-(3-Methoxy-4-methylphenyl)acetic acid.
Reduction: 2-(3-Methoxy-4-methylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Methoxy-4-methylphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-4-methylphenyl)acetaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The presence of the methoxy and methyl groups can influence its binding affinity and specificity for these targets. Additionally, the aldehyde group can undergo nucleophilic addition reactions, which may play a role in its biological activity .
Comparison with Similar Compounds
2-(3-Methoxy-4-methylphenyl)acetaldehyde can be compared with other similar compounds, such as:
2-(3-Methoxyphenyl)acetaldehyde: Lacks the methyl group on the benzene ring, which may affect its reactivity and biological activity.
2-(4-Methylphenyl)acetaldehyde: Lacks the methoxy group, which can influence its chemical properties and applications.
2-(3,4-Dimethoxyphenyl)acetaldehyde: Contains an additional methoxy group, which may enhance its solubility and reactivity in certain reactions.
The uniqueness of this compound lies in the specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-methoxy-4-methylphenyl)acetaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8-3-4-9(5-6-11)7-10(8)12-2/h3-4,6-7H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKGVXOLUUTAIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101288424 |
Source
|
Record name | 3-Methoxy-4-methylbenzeneacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101288424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122333-98-6 |
Source
|
Record name | 3-Methoxy-4-methylbenzeneacetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122333-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-4-methylbenzeneacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101288424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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